3-Amino-1-(2-naphthyl)propan-1-ol
Overview
Description
3-Amino-1-propanol is an organic compound with the formula HOCH2CH2CH2NH2. It’s a colorless liquid and one of the simplest aminopropanols .
Synthesis Analysis
While specific synthesis methods for “3-Amino-1-(2-naphthyl)propan-1-ol” are not available, 3-Amino-1-propanol can be prepared through various methods. For instance, one method involves the reaction of a compound with borane-tetrahydrofuran complex .Molecular Structure Analysis
The molecular structure of 3-Amino-1-propanol consists of a three-carbon chain with an amino group attached to the third carbon and a hydroxyl group attached to the first carbon .Physical and Chemical Properties Analysis
3-Amino-1-propanol has a molar mass of 75.111 g/mol, appears as a colorless liquid, and has a density of 0.9824 g/cm3. It has a melting point of 12.4 °C and a boiling point of 187–188 °C .Scientific Research Applications
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
- A study by Rzeszotarski et al. (1983) on beta-adrenoceptor blocking agents revealed that compounds with a 4-acylamido substituent in the phenoxy ring, including derivatives of 3-Amino-1-(2-naphthyl)propan-1-ol, show high cardioselectivity. This indicates its potential application in heart-related treatments (Rzeszotarski et al., 1983).
Synthesis of Schiff Base Ligands and Copper(II) Complexes
- Research by Keypour et al. (2015) involved synthesizing various unsymmetrical N-capped tripodal amines, including derivatives of this compound. These amines were used to generate mononuclear and dinuclear copper(II) complexes, showing the compound's role in complex metal ion coordination (Keypour et al., 2015).
Genetic Incorporation into Proteins for Site-Specific Azo Coupling
- Chen and Tsao (2013) successfully incorporated a 2-naphthol group, similar to this compound, into proteins. This demonstrates its application in protein engineering and bioconjugation (Chen & Tsao, 2013).
Inhibition of Carbon Steel Corrosion
- Gao, Liang, and Wang (2007) synthesized tertiary amines, including derivatives of this compound, and evaluated their performance in inhibiting carbon steel corrosion. This suggests its potential application in corrosion protection (Gao, Liang, & Wang, 2007).
Synthesis of Tertiary Amines and Poly(Ether Imine) Dendrimers
- Krishna et al. (2005) described a synthetic strategy for poly(ether imine) dendrimers based on 3-amino-propan-1-ol. These dendrimers have applications in drug delivery and biological studies due to their non-toxic nature (Krishna et al., 2005).
Chirality in Intermolecular Hydrogen Bonds
- Seurre et al. (2004) investigated the structures of jet-cooled complexes of naphthyl-alcohol derivatives with amino alcohols, revealing insights into chiral discrimination and hydrogen bonding, important in stereochemistry (Seurre et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-naphthalen-2-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,15H,7-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMZKEAWQNBUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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